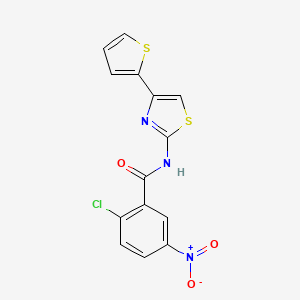

2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S2/c15-10-4-3-8(18(20)21)6-9(10)13(19)17-14-16-11(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHAELBJERHTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Nitration and Chlorination: The starting material, benzamide, undergoes nitration to introduce the nitro group at the 5-position, followed by chlorination to add the chloro group at the 2-position.

Thiazole Formation: The thiophene ring is functionalized to form the thiazole moiety. This step often involves the reaction of thiophene-2-carboxylic acid with thioamides under cyclization conditions.

Coupling Reaction: The final step involves coupling the 2-chloro-5-nitrobenzoyl chloride with the thiophene-thiazole derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for nitration and chlorination steps, and employing automated systems for the coupling reactions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The thiophene and thiazole rings can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

Amino Derivatives: From the reduction of the nitro group.

Sulfoxides and Sulfones: From the oxidation of the thiophene and thiazole rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is investigated for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is particularly significant, as nitroaromatic compounds are known for their biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its structural properties contribute to the stability and functionality of these materials.

Wirkmechanismus

The biological activity of 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is primarily due to its ability to interact with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial and anticancer effects. The thiazole and thiophene rings can interact with various biological targets, modulating enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

2-Chloro-5-Nitro-N-(1,3-Thiazol-2-yl)Benzamide

- Structural Difference : Lacks the thiophen-2-yl substituent on the thiazole ring.

- This simpler analog has been studied for crystallographic properties but shows diminished biological activity in high-throughput screens .

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide

- Structural Difference : The thiazole’s 4-position is substituted with a 4-methoxy-3-methylphenyl group instead of thiophen-2-yl.

- Implications : The methoxy and methyl groups increase steric bulk and electron-donating capacity, which may enhance binding to hydrophobic enzyme pockets. This compound (CAS 313395-73-2) is listed in chemical databases but lacks detailed bioactivity data .

Variations in Thiazole Substituents

4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide

- Structural Difference : Features a sulfamoyl group on the benzamide and a 4-nitrophenyl group on the thiazole.

- In plant growth modulation assays, this compound showed 119.09% efficacy (p < 0.05), suggesting superior activity compared to thiophene-containing analogs .

N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide

- Structural Difference: Replaces the nitro and chloro groups with a phenoxy moiety and substitutes the thiazole with a 4-methylphenyl group.

- This compound demonstrated 129.23% efficacy in growth assays, outperforming both the target compound and its simpler analogs .

Functional Group Modifications in Related Drugs

Filapixant (3-{[(2R)-4-Methylmorpholin-2-yl]Methoxy}-5-(5-Methyl-1,3-Thiazol-2-yl)-N-{(1R)-1-[2-(Trifluoromethyl)Pyrimidin-5-yl]Ethyl}Benzamide)

- Structural Difference : Incorporates a morpholine-ether linker and a trifluoromethylpyrimidine group.

- Implications: The morpholine and pyrimidine groups enhance solubility and purinoreceptor antagonism.

2-Hydroxy-N-(5-Chloro-1,3-Thiazol-2-yl)Benzamide (RM-4848)

- Structural Difference : Replaces nitro and thiophene substituents with a hydroxyl group and a 5-chloro-thiazole.

- Implications: The hydroxyl group facilitates salt formation (e.g., with ethanolamine), improving crystallinity and stability. RM-4848’s salts are patented for enhanced pharmacokinetics .

Biologische Aktivität

2-Chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a chloro group, a nitro group, and a thiazole moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Synthesis

The chemical structure of 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide can be represented as follows:

Synthesis Methodology:

The synthesis of this compound typically involves multi-step organic reactions:

- Nitration and Chlorination: The starting benzamide undergoes nitration to introduce the nitro group at the 5-position and chlorination at the 2-position.

- Thiazole Formation: The thiophene ring is functionalized to form the thiazole moiety through cyclization reactions.

- Coupling Reaction: Finally, coupling occurs between the 2-chloro-5-nitrobenzoyl chloride and the thiophene-thiazole derivative in the presence of a base like triethylamine .

Biological Activity

The biological activity of 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide is attributed to its ability to interact with various biological targets.

Mechanism of Action:

The nitro group can undergo bioreduction to form reactive intermediates that damage DNA and proteins, leading to antimicrobial and anticancer effects. The thiazole and thiophene rings also modulate enzyme activity and receptor binding .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit bacterial enzymes effectively, which contributes to its potential as an antibacterial agent. In studies involving various microbial strains, it demonstrated varying degrees of effectiveness:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 200 µg/mL |

These results suggest that while it possesses antibacterial activity, it may not be as potent as traditional antibiotics like chloramphenicol .

Case Studies

Several studies have highlighted the efficacy of compounds similar to 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide in treating infections caused by resistant strains of bacteria. For instance:

- Study on Antimicrobial Resistance: A study evaluated derivatives of thiazoles, including those with similar structural motifs, showing significant antibacterial activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

- Inhibition of Virulence Factors: Compounds targeting the CA domain in histidine kinases were found to reduce motility and toxin production in Pseudomonas aeruginosa, indicating a potential for anti-virulence strategies in therapy .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves coupling a benzoyl chloride derivative with a substituted thiazole amine. Key steps include:

- Amide bond formation : React 2-chloro-5-nitrobenzoyl chloride (prepared via thionyl chloride activation of the corresponding carboxylic acid) with 4-thiophen-2-yl-1,3-thiazol-2-amine in a polar aprotic solvent (e.g., pyridine or DMF) under reflux (60–80°C, 12–24 hours). Triethylamine is often used as a base to scavenge HCl .

- Solvent optimization : Evidence suggests that dichloromethane (DCM) or dioxane improves solubility and reduces side reactions compared to benzene .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) yields high-purity product (>95%) .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR spectroscopy : H and C NMR are used to confirm the presence of the thiophene (δ 7.2–7.5 ppm for aromatic protons) and thiazole (δ 8.1–8.3 ppm for NH) moieties. Nitro groups exhibit characteristic deshielding (~δ 8.5 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves hydrogen bonding patterns (e.g., N–H···N interactions between amide and thiazole groups) and confirms planarity of the benzamide-thiazole system .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 406.02 for CHClNOS) .

Advanced Research Questions

Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like PFOR enzymes. The nitro group’s electron-withdrawing effect enhances electrophilic reactivity, potentially improving enzyme inhibition .

- DFT calculations : Density functional theory (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps, revealing regions prone to nucleophilic attack (e.g., the thiazole sulfur) .

- Pharmacophore modeling : Identify critical features (e.g., nitro, thiophene) for antibacterial or antiproliferative activity by overlaying with known bioactive analogs .

Q. What experimental strategies resolve contradictions in crystallographic data or biological activity assays?

Methodological Answer:

- Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 5%). Discrepancies in hydrogen bonding (e.g., NH···O vs. NH···N) may arise from solvent inclusion; test multiple crystallization solvents (e.g., methanol vs. DMSO) .

- Biological assay validation : Replicate enzyme inhibition studies (e.g., PFOR activity via NADH oxidation assays) under controlled pH (6.5–7.5) and temperature (37°C). Use positive controls (e.g., nitazoxanide) to calibrate IC values .

- Statistical analysis : Apply ANOVA to compare IC values across assays, addressing batch-to-batch variability in compound purity .

Q. How does the compound’s solid-state packing influence its stability and solubility?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. Dominant H-bonding (e.g., N–H···N) correlates with low solubility in nonpolar solvents .

- Thermogravimetric analysis (TGA) : Stability studies show decomposition >200°C, with melting points (~180–190°C) influenced by crystalline vs. amorphous forms .

- Solubility enhancement : Co-crystallization with ethanolamine or morpholine derivatives improves aqueous solubility (e.g., 2 mg/mL in PBS) by disrupting tight packing .

Q. What mechanistic insights explain its activity against anaerobic pathogens or cancer cell lines?

Methodological Answer:

- Enzyme inhibition : The nitro group is reduced to a reactive nitro radical in anaerobic conditions, disrupting PFOR-mediated pyruvate oxidation in Clostridium spp. .

- Apoptosis induction : In cancer cells (e.g., HeLa), the compound upregulates pro-apoptotic Bax/Bcl-2 ratios via Hec1/Nek2 pathway inhibition, validated by Western blotting and flow cytometry .

- ROS generation : Electrochemical studies (cyclic voltammetry) show nitro reduction potentials (~-0.5 V vs. Ag/AgCl) conducive to superoxide production in hypoxic tumors .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

Methodological Answer:

- HPLC-MS monitoring : Detect common byproducts (e.g., dechlorinated analogs or thiazole ring-opened species) using reverse-phase C18 columns. Adjust stoichiometry (1.1:1 acyl chloride:amine) to suppress side reactions .

- Process optimization : Replace thionyl chloride with oxalyl chloride for milder activation, reducing HCl gas evolution and improving safety .

- Green chemistry : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and byproduct formation compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.